molecular formula C12H18N2O2 B1517472 tert-Butyl (2-amino-4-methylphenyl)carbamate CAS No. 885270-81-5

tert-Butyl (2-amino-4-methylphenyl)carbamate

Cat. No.: B1517472
CAS No.: 885270-81-5
M. Wt: 222.28 g/mol
InChI Key: XNPUCPSCDSDLKP-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-4-methylphenyl)carbamate (CAS 885270-81-5) is a carbamate-protected aniline derivative of significant value as a synthetic intermediate in organic and medicinal chemistry . The molecule features a tert-butyloxycarbonyl (Boc) group, which serves as a versatile and robust protecting group for amines, enabling selective reactions in multi-step syntheses, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Its structure, comprising a phenyl ring substituted with an amino group at the 2-position and a methyl group at the 4-position, makes it a versatile building block. The Boc group is known for its good chemical and proteolytic stability, ability to facilitate cell membrane penetration, and its role as an amide bond mimic, which are desirable properties in drug design . Research into structurally related tert-butyl carbamate compounds has demonstrated promising in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, with some derivatives exhibiting percentage of inhibition values comparable to the standard drug indomethacin . This highlights the potential of this chemical scaffold in the search for new therapeutic agents with improved safety profiles. As a key intermediate, it is strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-(2-amino-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPUCPSCDSDLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655794
Record name tert-Butyl (2-amino-4-methylphenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-81-5
Record name tert-Butyl (2-amino-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885270-81-5
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Biological Activity

tert-Butyl (2-amino-4-methylphenyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's structure, synthesis, and notable biological activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2, with a molecular weight of approximately 222.288 g/mol. The compound features a tert-butyl group, an amino group, and a carbamate functional group attached to a 4-methylphenyl moiety. The presence of these functional groups suggests potential reactivity and biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the selective formation of the carbamate while protecting the amine functionality.

Pharmacological Applications

Research indicates that compounds with similar structures to this compound exhibit significant biological activity. The following table summarizes some of the key findings related to its pharmacological potential:

Activity Description Reference
Antimicrobial Exhibits activity against Mycobacterium tuberculosis in vitro and in vivo models.
Anti-inflammatory Demonstrates promising anti-inflammatory effects with inhibition percentages ranging from 39% to 54%.
Cytotoxicity Induces cell death in cancer cell lines, specifically through mechanisms affecting microtubule dynamics.

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study highlighted the compound's potential as an inhibitor against Mtb, showing effectiveness in both in vitro and in vivo settings. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its potency against tuberculosis strains .
  • Anti-inflammatory Activity : In a carrageenan-induced rat paw edema model, various derivatives of tert-butyl carbamates showed significant anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug. The results demonstrated a dose-dependent response with effective inhibition observed within 9 to 12 hours post-administration .
  • Cytotoxic Mechanisms : Research on similar compounds revealed their ability to induce methuosis—a form of cell death characterized by vacuole formation—in glioblastoma cells. The study indicated that specific substitutions on the indole core influenced cytotoxicity and cellular morphology .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthetic Intermediate for Drug Development
One of the primary applications of tert-butyl (2-amino-4-methylphenyl)carbamate is as a synthetic intermediate in the pharmaceutical industry. It has been identified as a precursor for the synthesis of lacosamide, an anticonvulsant medication used in the treatment of epilepsy. The compound facilitates the formation of racemic and S-configured derivatives, which are crucial for developing effective drug formulations .

1.2 Inhibition of Enzymatic Activity
Research has indicated that derivatives of tert-butyl carbamate compounds can act as inhibitors of specific enzymes, such as β-secretase and acetylcholinesterase. These activities are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where reducing amyloid-beta aggregation is a therapeutic goal. Studies have shown that certain derivatives exhibit protective effects against amyloid-induced cytotoxicity in astrocytes, suggesting potential applications in neuroprotection .

Chemical Synthesis

2.1 Versatile Reagent in Organic Chemistry
this compound serves as a versatile reagent in various organic synthesis reactions. Its structure allows for modifications that can lead to the creation of more complex molecules, making it valuable in synthetic organic chemistry . The compound's ability to undergo condensation reactions enhances its utility in building diverse chemical structures.

2.2 Molecular Modeling and Docking Studies
Recent studies have employed molecular modeling techniques to understand the interactions of this compound with biological targets, particularly enzymes involved in bacterial infections like tuberculosis. These studies provide insights into how modifications to the carbamate structure can improve binding affinity and efficacy against pathogens .

Case Studies and Research Findings

StudyFocusFindings
Lacosamide Synthesis Pharmaceutical ChemistryDemonstrated efficient synthesis routes using this compound as an intermediate, achieving yields exceeding 90% .
Neuroprotective Effects NeuropharmacologyFound that derivatives exhibit moderate protective effects against Aβ-induced cytotoxicity in vitro, highlighting potential for Alzheimer's treatment .
Molecular Docking Medicinal ChemistryIdentified optimal binding interactions with Mycobacterium tuberculosis targets, suggesting pathways for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacement of the 4-methyl group with thiophene (3b) or chlorine (14) alters electronic and steric properties, impacting reactivity and downstream applications.
  • Synthetic Efficiency : High yields (e.g., 98% for 3b) are achieved via nitro group reduction, whereas benzyl-linked analogs (42) show moderate yields (78%) due to additional steps .
  • Protection Strategies : Boc protection is universally employed, but linker groups (e.g., benzyl in 42 vs. direct attachment in the target compound) influence solubility and purification needs.

Physicochemical Properties

  • Hydrophobicity: The tert-butyl group enhances hydrophobicity across all analogs. Substitutions like thiophene (3b) or chlorine (14) further modulate solubility.
  • Thermal Stability : Melting points vary; compound 43 (a related benzyl-carbamate) has a melting point of 148°C, suggesting stable crystalline structures .

Preparation Methods

Carbamate Formation via Boc Protection of 2-Amino-4-methylphenyl Compounds

One of the most straightforward methods involves the reaction of 2-amino-4-methylphenyl amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction selectively protects the amino group, yielding tert-butyl (2-amino-4-methylphenyl)carbamate.

This method is well-established and provides a clean conversion with minimal side reactions.

Condensation Using Carbamate Precursors and Amino Aromatics

A more specialized approach, as reported in the synthesis of related tert-butyl 2-(substituted benzamido)phenylcarbamates, involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt).

  • Reagents: tert-butyl 2-amino phenylcarbamate, substituted carboxylic acid, EDCI, HOBt
  • Solvent: Dichloromethane or similar organic solvents
  • Conditions: Stirring at room temperature for 3 hours
  • Workup: Extraction with diethyl ether, washing, drying, and purification by column chromatography
  • Yield: Excellent yields reported (typically >85%)

This method is efficient for introducing substituted benzamido groups but can be adapted for the preparation of this compound by selecting appropriate carboxylic acid derivatives.

Rhodium-Catalyzed Carbamate Formation (Specialized Method)

In more complex sulfoximine carbamate syntheses, rhodium-catalyzed reactions have been employed to form carbamate derivatives, including tert-butyl carbamates. Although this method is more specialized and less common for simple this compound, it demonstrates the versatility of carbamate formation through transition-metal catalysis.

This method is more relevant for derivatives with additional functional groups but illustrates alternative synthetic strategies.

Detailed Reaction Data and Comparative Analysis

Method Reagents & Catalysts Solvent Temperature (°C) Reaction Time Yield (%) Notes
Boc Protection of Amino Group 2-amino-4-methylphenyl amine, Boc2O, base CH2Cl2, THF 20–50 1–4 hours >80 Simple, high-yield, widely used
Condensation with Carboxylic Acid tert-butyl 2-amino phenylcarbamate, EDCI, HOBt CH2Cl2 Room temp 3 hours >85 Excellent yields, requires coupling reagents
Rhodium-Catalyzed Carbamate Synthesis Rh2(OAc)4, PhI(OAc)2, tert-butyl carbamate CH2Cl2 40 8 hours 78–93 Specialized, for sulfoximine derivatives

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (2-amino-4-methylphenyl)carbamate?

Methodological Answer: The compound is typically synthesized via a carbamate protection strategy. A common approach involves reacting 2-amino-4-methylphenol with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. The reaction is performed in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C for 4–12 hours . Key Steps:

  • Protect the amine group using tert-butyl chloroformate.
  • Optimize stoichiometry (1:1 molar ratio of amine to chloroformate).
  • Monitor reaction progress via TLC or HPLC.

Q. How is the compound purified post-synthesis, and what analytical methods validate its purity?

Methodological Answer: Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water). Purity is validated using:

  • HPLC (C18 column, UV detection at 254 nm).
  • NMR (¹H/¹³C) to confirm structural integrity (e.g., tert-butyl group at δ 1.4 ppm in ¹H NMR).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What are the primary safety considerations when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage: Keep in a cool, dry place (<25°C) under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?

Methodological Answer:

  • Solvent Selection: Replace dichloromethane with THF or acetonitrile for better solubility in large-scale reactions.
  • Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate chloroformate activation.
  • Continuous Flow Reactors: Improve mixing and heat dissipation, reducing side products (e.g., di-urea formation) .
    Data-Driven Example:
ParameterLab Scale (1 mmol)Pilot Scale (100 mmol)
Yield75%68%
Purity (HPLC)98%95%
Reaction Time8 hours6 hours

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?

Methodological Answer:

  • Hypothesis Testing: Check for residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) or byproducts (e.g., unreacted starting material).
  • Advanced Techniques: Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For crystallographic confirmation, employ X-ray diffraction (SHELX software for structure refinement) .
    Case Study: A peak at δ 6.9 ppm (aromatic region) may indicate incomplete protection; repeat reaction with excess tert-butyl chloroformate.

Q. What strategies mitigate instability of the carbamate group during long-term storage?

Methodological Answer:

  • Lyophilization: Freeze-dry the compound to remove hydrolytic agents (moisture).
  • Additives: Include stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w.
  • Packaging: Use amber vials under nitrogen to block UV light and oxidative degradation .

Q. How can computational methods predict the compound’s reactivity in downstream modifications?

Methodological Answer:

  • DFT Calculations: Model electrophilic aromatic substitution (e.g., nitration, halogenation) at the para-methyl position using Gaussian or ORCA software.
  • Docking Studies: Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carbamate oxygen .

Q. What are the challenges in analyzing trace impurities, and how are they addressed?

Methodological Answer:

  • LC-MS/MS: Detect impurities at ppm levels (e.g., residual amines from incomplete protection).
  • Isolation: Use preparative HPLC to isolate impurities for structural elucidation.
  • Forced Degradation Studies: Expose the compound to heat, light, or acidic conditions to identify degradation pathways .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and observed yields in multi-step syntheses?

Methodological Answer:

  • Kinetic Profiling: Use inline FTIR or ReactIR to monitor intermediate formation.
  • Byproduct Identification: Characterize side products (e.g., tert-butyl alcohol from hydrolysis) via GC-MS.
  • DoE (Design of Experiments): Apply factorial design to optimize parameters (temperature, solvent ratio) .

Q. Why might biological activity assays yield inconsistent results, and how is this troubleshooted?

Methodological Answer:

  • Purity Reassessment: Confirm compound stability under assay conditions (e.g., pH 7.4 buffer).
  • Dose-Response Curves: Test multiple concentrations to rule out solubility issues.
  • Control Experiments: Use scrambled or structurally similar analogs to validate target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (2-amino-4-methylphenyl)carbamate
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tert-Butyl (2-amino-4-methylphenyl)carbamate

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